molecular formula C15H16BNO3 B1461597 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid CAS No. 913835-40-2

4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid

Cat. No. B1461597
M. Wt: 269.11 g/mol
InChI Key: HCANATQAPBZHDY-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid (DMPPB) is a boronic acid derivative. Its molecular formula is C15H16BNO3 and it has a molecular weight of 269.11 g/mol .


Molecular Structure Analysis

The molecular structure of DMPPB consists of a phenylboronic acid core with a 2,5-dimethylphenylcarbamoyl group attached . The InChI code for DMPPB is 1S/C15H16BNO3/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (9-7-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) .


Chemical Reactions Analysis

Boronic acids, including DMPPB, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

  • Glucose-Sensitive Membranes for Insulin Release

    • Scientific Field : Biomedical Engineering, Polymer Science .
    • Application Summary : Phenylboronic acid (PBA)-based glucose-sensitive membranes have potential application in self-regulating insulin release . These membranes can reversibly regulate insulin release at physiologically relevant glucose concentrations in simulated body fluids and fetal bovine serum .
    • Methods of Application : A glucose-sensitive membrane was prepared by grafting PBA-based contraction-type glucose-sensitive linear polymer on the membrane surface. The glucose-sensitivity of the membrane was optimized by adjusting the chain length and chain density .
    • Results or Outcomes : The membrane has good stability, anti-fouling, and biocompatibility. It has potential application in self-regulating insulin release .
  • Glucose-Sensitive Hydrogels for Drug Delivery

    • Scientific Field : Polymer Science, Biomedical Engineering .
    • Application Summary : Phenylboronic acid-based glucose-sensitive hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . These hydrogels are of interest for researchers, considering the large number of diabetes patients worldwide .
    • Methods of Application : The design of glucose-responsive hydrogels, the mechanism by which the hypoglycemic drug release is achieved, and their self-healing capacity are presented and discussed .
    • Results or Outcomes : These hydrogels can be suitable candidates for the design of insulin delivery systems .
  • Enrichment of cis-Diol Containing Molecules

    • Scientific Field : Materials Science, Chemistry .
    • Application Summary : Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . These materials are gaining attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .
    • Methods of Application : The polymers were synthesized in DMSO using N,N’-methylbisacrylamide (MBAA) as the crosslinker . The physical features of the polymers were characterized in detail .
    • Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .
  • Sensing Applications

    • Scientific Field : Chemistry, Biochemistry .
    • Application Summary : Boronic acids, including phenylboronic acid, are increasingly used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
    • Methods of Application : The design of boronic acid-based sensors, the mechanism of detection, and the development of new detection methodologies were discussed .
    • Results or Outcomes : Boronic acid-based sensors have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
  • Suzuki–Miyaura Coupling

    • Scientific Field : Organic Chemistry .
    • Application Summary : Boronic acids, including phenylboronic acid, are widely used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .
    • Methods of Application : In this reaction, boronic acids are coupled with organic halides in the presence of a base and a palladium catalyst .
    • Results or Outcomes : This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
  • Fluorescent BAM Nanoparticles for Sensing and Imaging

    • Scientific Field : Materials Science, Biomedical Imaging .
    • Application Summary : Phenylboronic acid (PBA)-functionalized polymers can be used to create fluorescent boronate affinity materials (BAMs) nanoparticles for sensing and imaging .
    • Methods of Application : The PBA-functionalized polymers are synthesized in DMSO using N,N’-methylbisacrylamide (MBAA) as the crosslinker . These nanoparticles can selectively recognize cis-diol containing molecules through a reversible covalent reaction .
    • Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .
  • Protein Manipulation and Modification

    • Scientific Field : Biochemistry, Molecular Biology .
    • Application Summary : Boronic acids, including phenylboronic acid, have been used for protein manipulation and modification . This is due to the key interaction of boronic acids with diols .
    • Methods of Application : The interaction of boronic acids with proteins, their manipulation, and cell labeling were discussed .
    • Results or Outcomes : Boronic acids were also used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Controlled Release of Insulin

    • Scientific Field : Biomedical Engineering, Pharmacology .
    • Application Summary : Phenylboronic acid has been used in polymers for the controlled release of insulin .
    • Methods of Application : The design of boronic acid-based polymers, the mechanism by which the insulin release is achieved, and their self-healing capacity are presented and discussed .
    • Results or Outcomes : These polymers can be suitable candidates for the design of insulin delivery systems .

properties

IUPAC Name

[4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(8-6-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCANATQAPBZHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657062
Record name {4-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dimethylphenyl)carbamoyl)phenyl)boronic acid

CAS RN

913835-40-2
Record name B-[4-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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